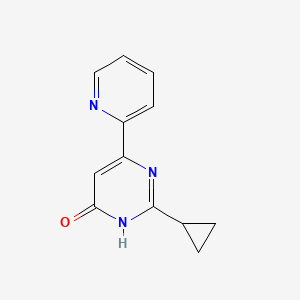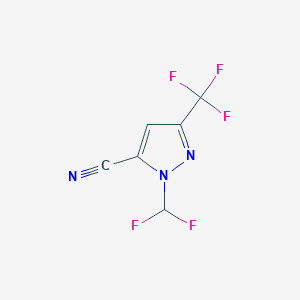
1-(difluoromethyl)-3-(trifluoromethyl)-1H-pyrazole-5-carbonitrile
Vue d'ensemble
Description
Trifluoromethyl-containing compounds have three equivalent C–F bonds and constitute possible starting materials for the synthesis of diverse fluorinated compounds . Similarly, difluoromethyl compounds are also used in the synthesis of complex molecules .
Synthesis Analysis
The activation of the C–F bond in organic synthesis is a challenging task. Significant progress has been made in the C–F bond activation of trifluoromethyl-containing compounds . A novel synthesis strategy has been developed that uses common reaction conditions to transform simple building blocks into complex molecules bearing a terminal difluoromethyl group .Molecular Structure Analysis
The C–F bond is the strongest single bond in organic compounds. Trifluoromethyl-containing compounds, which have three equivalent C–F bonds, are often used as starting materials for the synthesis of diverse fluorinated compounds .Chemical Reactions Analysis
The activation of the C–F bond in organic synthesis is a challenging task. Trifluoromethyl-containing compounds, which have three equivalent C–F bonds, are often used as starting materials for the synthesis of diverse fluorinated compounds .Physical And Chemical Properties Analysis
The C–F bond is the strongest single bond in organic compounds, which contributes to the unique properties of trifluoromethyl and difluoromethyl groups .Applications De Recherche Scientifique
Crystal Structure and Reaction Mechanisms
The study of crystal structures and reaction mechanisms involving pyrazole derivatives, including 1-(difluoromethyl)-3-(trifluoromethyl)-1H-pyrazole-5-carbonitrile, provides foundational insights for chemical synthesis and application. One investigation detailed the crystal structure obtained through X-ray crystallography and proposed a reaction mechanism of a related pyrazole compound with unsaturated carbonyl compounds, highlighting the structural and mechanistic complexity of these chemical reactions (Liu et al., 2013).
Enhancement of Spectral Properties
Research into the electronic and spectral properties of fluoropyrazolecarbonitrile derivatives, including interactions with fullerene molecules, reveals significant potential for these compounds in material science and pharmaceuticals. The study demonstrates the compound's interaction with fullerene, leading to enhanced Raman activity, which could have implications for its use in various applications (Biointerface Research in Applied Chemistry, 2022).
Environmentally Benign Synthesis
Aqueous, catalyst-free synthesis methods for pyrazole derivatives emphasize the shift towards greener chemical processes. The synthesis of 6-amino-3-(trifluoromethyl)-1,4-dihydro-1-phenyl-4-arylpyrano[2,3-c]pyrazole-5-carbonitriles without the use of catalysts in water underlines the advancements in environmentally friendly chemical synthesis (Yu et al., 2014).
Applications in Crop Protection
The selective synthesis of pyrazole derivatives for use in crop protection illustrates the compound's potential agricultural applications. This research underscores the high selectivity and efficiency of producing pyrazole derivatives under mild conditions, highlighting their significance as intermediates in developing agricultural chemicals (Plem et al., 2015).
Multicomponent Reactions for Drug Discovery
The use of multicomponent reactions to synthesize complex molecules such as spirooxindoles, which have significant biological activity and applications in drug discovery, showcases the versatility of pyrazole derivatives in medicinal chemistry (Ryzhkova et al., 2021).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
2-(difluoromethyl)-5-(trifluoromethyl)pyrazole-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2F5N3/c7-5(8)14-3(2-12)1-4(13-14)6(9,10)11/h1,5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNVNIUGZYPGAOE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N(N=C1C(F)(F)F)C(F)F)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2F5N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(difluoromethyl)-3-(trifluoromethyl)-1H-pyrazole-5-carbonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



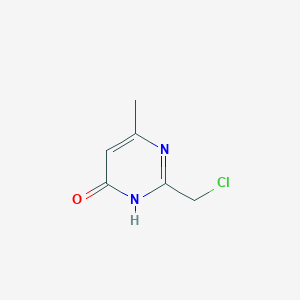
![N-Isobutyryl-3'-O,5'-O-[oxybis(diisopropylsilanediyl)]guanosine](/img/structure/B1461060.png)
![3-[(1,1-Dioxido-1,2-benzothiazol-3-yl)amino]propyl chloroacetate](/img/structure/B1461061.png)
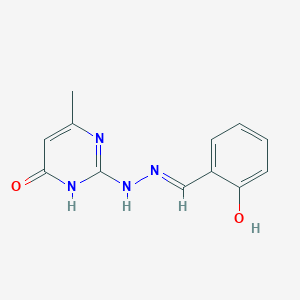
![N-(1,3-benzothiazol-2-yl)-2-hydroxy-4-oxo-4H-pyrimido[2,1-b][1,3]benzothiazole-3-carboxamide](/img/structure/B1461064.png)
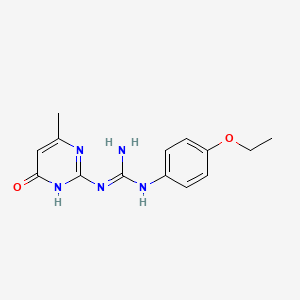
![2-((4-Fluorobenzyl)thio)-1,5,6,7-tetrahydro-4H-cyclopenta[d]pyrimidin-4-one](/img/structure/B1461066.png)

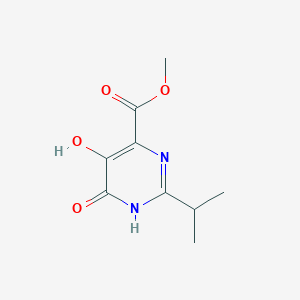
![2-amino-6-phenyl-5H-pyrrolo[3,2-d]pyrimidin-4-ol](/img/structure/B1461070.png)
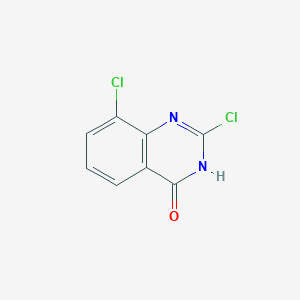
![3-methyl-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridin-5-amine](/img/structure/B1461072.png)
